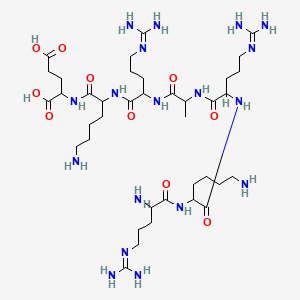
N-Acetyl-L-alanine
Übersicht
Beschreibung
N-Acetylalanine is an organic compound that belongs to the class of N-acyl-L-alpha-amino acids. It is a derivative of alanine, one of the smallest chiral amino acids, where an acetyl group is attached to the nitrogen atom of the alanine molecule.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: N-Acetylalanin kann durch die Acetylierung von Alanin synthetisiert werden. Der Prozess beinhaltet die Reaktion von Alanin mit Essigsäureanhydrid oder Acetylchlorid in Gegenwart einer Base wie Pyridin. Die Reaktion erfolgt typischerweise unter milden Bedingungen und liefert N-Acetylalanin als Hauptprodukt .
Industrielle Produktionsmethoden: In industrieller Umgebung kann N-Acetylalanin mit einem ähnlichen Acetylierungsprozess, aber in größerem Maßstab, hergestellt werden. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungsverfahren kann die Effizienz des Produktionsprozesses weiter verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: N-Acetylalanin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Oxoderivate zu bilden.
Reduktion: Reduktionsreaktionen können es wieder in Alanin umwandeln.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Nucleophile wie Ammoniak oder Amine können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Oxoderivaten.
Reduktion: Bildung von Alanin.
Substitution: Bildung von substituierten Alaninderivaten.
Wissenschaftliche Forschungsanwendungen
N-Acetylalanin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese von Peptiden und anderen komplexen Molekülen verwendet.
Biologie: Es dient als Substrat zur Untersuchung von Enzymaktivitäten, insbesondere derer, die an Acetylierungs- und Deacetylierungsprozessen beteiligt sind.
Medizin: Die Forschung zu N-Acetylalanin umfasst seine potenzielle Rolle in der Medikamentenentwicklung und therapeutischen Anwendungen.
5. Wirkmechanismus
Der Wirkmechanismus von N-Acetylalanin beinhaltet seine Interaktion mit spezifischen Enzymen und Proteinen. Es dient als Substrat für Enzyme wie ribosomale Alanin-N-Acetyltransferase, die die Übertragung der Acetylgruppe auf Proteine katalysiert, die ein N-terminales Alanin tragen. Dieser Acetylierungsprozess kann die Funktion und Stabilität von Proteinen beeinflussen und verschiedene zelluläre Signalwege beeinflussen .
Ähnliche Verbindungen:
- N-Acetylglycin
- N-Acetyl-L-Cystein
- N-Acetyl-L-Tryptophan
- N-Acetyl-DL-Serin
Vergleich: N-Acetylalanin ist aufgrund seiner spezifischen Struktur und des Vorhandenseins der Acetylgruppe am Stickstoffatom von Alanin einzigartig. Diese Modifikation verleiht ihm unterschiedliche biochemische Eigenschaften und macht es zu einer wertvollen Verbindung für die Untersuchung von Acetylierungsprozessen. Im Vergleich zu anderen N-acetylierten Aminosäuren ist N-Acetylalanin besonders nützlich in der Forschung, die sich auf die Proteine Acetylierung und ihre Auswirkungen auf zelluläre Funktionen konzentriert .
Wirkmechanismus
The mechanism of action of N-Acetylalanine involves its interaction with specific enzymes and proteins. It acts as a substrate for enzymes such as ribosomal alanine N-acetyltransferase, which catalyzes the transfer of the acetyl group to proteins bearing an N-terminal alanine. This acetylation process can affect the function and stability of proteins, influencing various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
- N-Acetylglycine
- N-Acetyl-L-cysteine
- N-Acetyl-L-tryptophan
- N-Acetyl-DL-serine
Comparison: N-Acetylalanine is unique due to its specific structure and the presence of the acetyl group on the nitrogen atom of alanine. This modification imparts distinct biochemical properties, making it a valuable compound for studying acetylation processes. Compared to other N-acetylated amino acids, N-Acetylalanine is particularly useful in research focused on protein acetylation and its effects on cellular functions .
Eigenschaften
IUPAC Name |
(2S)-2-acetamidopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHDTJVBEPMMGL-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861704 | |
| Record name | N-Acetylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetyl-L-alanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
97-69-8, 110294-55-8 | |
| Record name | N-Acetyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sudismase [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110294558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylalanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02518 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Acetylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetamidopropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26C4VY6Z0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetyl-L-alanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S)-1-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]azanium;chloride](/img/structure/B7803101.png)




![4-[(2-Acetamido-3-carboxypropanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B7803135.png)







